

Spectroscopic Profile: A Comparative Analysis of N-methyl-2-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: **N-methyl-2-(trifluoromethyl)aniline**

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This guide provides a detailed spectroscopic comparison of **N-methyl-2-(trifluoromethyl)aniline** with its structural isomers and related aniline derivatives. The analysis is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing this compound through common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

N-methyl-2-(trifluoromethyl)aniline is an aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl and methylamino groups. A thorough understanding of its spectroscopic signature is crucial for synthesis confirmation, purity assessment, and metabolic studies. This guide presents a comparative analysis of its expected and observed spectral data alongside that of key reference compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-methyl-2-(trifluoromethyl)aniline** and its comparators.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic Protons	N-CH ₃	NH	Solvent
N-methyl-2-(trifluoromethyl)aniline (Expected)	6.7 - 7.6 (m, 4H) 6.70-7.55 (m, 4H)	~2.9 (s, 3H) -	~4.0 (br s, 1H) 4.05 (br s, 2H)	CDCl ₃ CDCl ₃
N-methylaniline	6.64-7.24 (m, 5H)	2.86 (s, 3H)	3.71 (br s, 1H)	CDCl ₃
N,2-dimethyl-N-(trifluoromethyl)aniline	7.21-7.38 (m, 4H)	2.94 (q, J=1.1 Hz, 3H)	-	Chloroform-d

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic Carbons	CF ₃	N-CH ₃	Solvent
N-methyl-2-(trifluoromethyl)aniline (Expected)	~110-150	~125 (q, J ≈ 272 Hz)	~30	CDCl ₃
2-(Trifluoromethyl)aniline	115.1, 118.0, 126.9 (q, J=5.5 Hz), 127.2 (q, J=272 Hz), 132.9, 146.1	124.4 (q, J=273 Hz)	-	CDCl ₃
N-methylaniline	112.2, 117.1, 129.2, 149.5	-	30.8	CDCl ₃
N,2-dimethyl-N-(trifluoromethyl)aniline	127.62, 127.87, 128.80, 132.10, 138.64, 142.33	124.86 (q, J=254.3 Hz)	37.41 (d, J=2.0 Hz)	Chloroform-d

Table 3: FT-IR Spectroscopic Data (Wavenumber in cm^{-1})

Compound	N-H Stretch	C-N Stretch (Aromatic)	C-F Stretch
N-methyl-2-(trifluoromethyl)aniline (Expected)	~3400 (single, weak)	~1330-1250	~1320, ~1160, ~1120
2-(Trifluoromethyl)aniline	3445, 3360 (two bands)	1328	1320, 1160, 1120
N-methylaniline	3411 (single band)	1315	-
N,N-dimethylaniline	No N-H stretch	1348	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M^+)	Key Fragmentation Peaks
N-methyl-2-(trifluoromethyl)aniline	175	174 (M-H), 156 (M-HF), 106 (M-CF ₃)
2-(Trifluoromethyl)aniline	161	160 (M-H), 142 (M-F), 92 (M-CF ₃)
N-methylaniline ^[1]	107 ^[1]	106 (M-H), 92 (M-CH ₃), 77 (C ₆ H ₅)

Experimental Protocols

Standard protocols for the spectroscopic analyses are provided below. Actual experimental conditions may vary.

¹H and ¹³C NMR Spectroscopy

A sample of the analyte (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or 500 MHz NMR

spectrometer. For ^1H NMR, 16-32 scans are typically acquired, while for ^{13}C NMR, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

FT-IR Spectroscopy

For liquid samples, a drop of the neat compound is placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is vaporized and passed through a GC column for separation before entering the ion source of the mass spectrometer. Electron ionization is typically performed at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

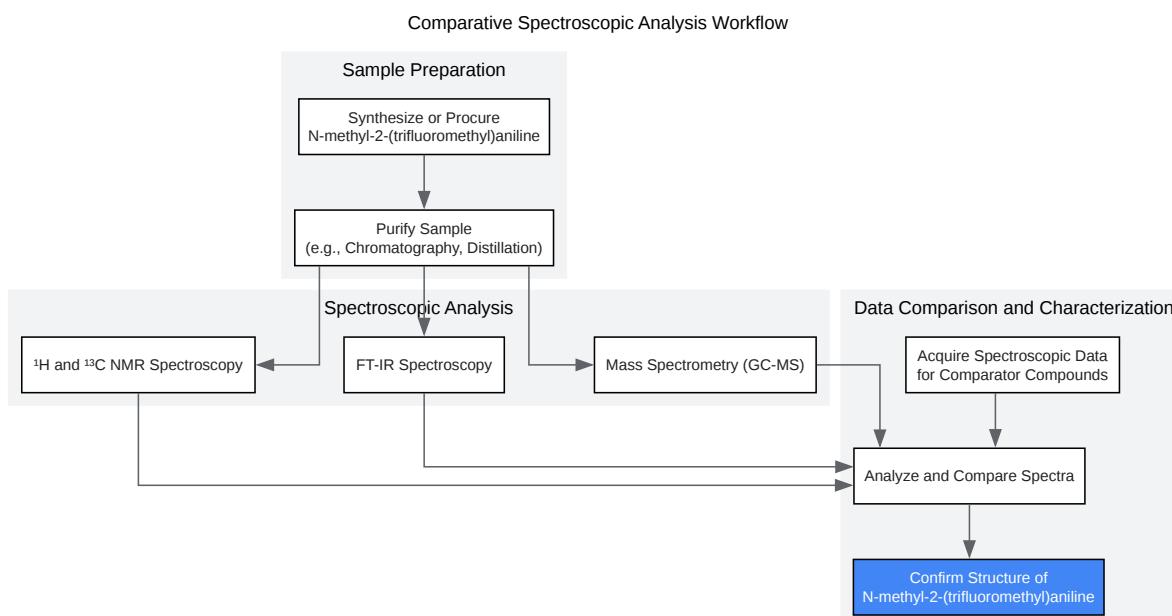
Spectroscopic Interpretation and Comparison

The presence of the N-methyl group in **N-methyl-2-(trifluoromethyl)aniline** is expected to show a singlet at approximately 2.9 ppm in the ^1H NMR spectrum and a peak around 30 ppm in the ^{13}C NMR spectrum. This contrasts with 2-(trifluoromethyl)aniline, which lacks these signals. The N-H stretch in the IR spectrum is expected to be a single weak band around 3400 cm^{-1} , characteristic of a secondary amine, whereas the primary amine 2-(trifluoromethyl)aniline exhibits two distinct N-H stretching bands.^[2] The mass spectrum of **N-methyl-2-(trifluoromethyl)aniline** will have a molecular ion peak at m/z 175, with characteristic fragmentation patterns including the loss of a hydrogen atom (M-1), hydrogen fluoride (M-20), and the trifluoromethyl group (M-69).

Comparison with N-methylaniline highlights the influence of the trifluoromethyl group. The electron-withdrawing nature of the CF_3 group is expected to deshield the aromatic protons and carbons, causing them to resonate at higher chemical shifts in the NMR spectra of **N-methyl-2-(trifluoromethyl)aniline**.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of an aniline derivative.



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Caption: Workflow for the spectroscopic identification and comparison of **N-methyl-2-(trifluoromethyl)aniline**.

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References

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